molecular formula C18H17N3O5 B14695848 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro- CAS No. 31715-42-1

9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-

Cat. No.: B14695848
CAS No.: 31715-42-1
M. Wt: 355.3 g/mol
InChI Key: WQNHLAKNRJAPAL-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-: is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, hydroxy, and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro- typically involves multiple steps, starting from anthracene. The process includes nitration, amination, and hydroxylation reactions.

    Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amination: The nitroanthracene derivative is then subjected to amination using an appropriate amine, such as isobutylamine, under controlled conditions to introduce the amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation using a suitable hydroxylating agent to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxy groups to halides.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated anthraquinone derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1-amino-4-hydroxy-: Similar structure but lacks the nitro and isobutylamino groups.

    9,10-Anthracenedione, 1-amino-2-methyl-: Contains a methyl group instead of the hydroxy and nitro groups.

    9,10-Anthracenedione, 1,4-diamino-: Contains two amino groups but lacks the hydroxy and nitro groups.

Uniqueness

The presence of the nitro, hydroxy, and isobutylamino groups in 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro- makes it unique compared to other anthraquinone derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

31715-42-1

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

1-amino-4-(butan-2-ylamino)-5-hydroxy-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C18H17N3O5/c1-3-8(2)20-10-5-4-9(19)13-14(10)18(24)16-12(22)7-6-11(21(25)26)15(16)17(13)23/h4-8,20,22H,3,19H2,1-2H3

InChI Key

WQNHLAKNRJAPAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-]

Origin of Product

United States

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